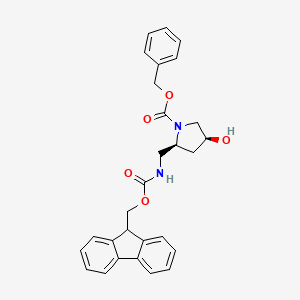

(2S,4S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate

Description

This compound is a pyrrolidine derivative with a stereochemically defined (2S,4S) configuration. Key structural features include:

- Fmoc (9H-fluoren-9-yl)methoxycarbonyl group: A photolabile protecting group widely used in peptide synthesis to shield amines during solid-phase assembly .

- 4-Hydroxypyrrolidine moiety: The hydroxyl group enhances hydrophilicity and enables hydrogen bonding, influencing solubility and conformational flexibility .

- Benzyl ester: This ester group modulates lipophilicity and can be cleaved under hydrogenolysis or acidic conditions .

- Aminomethyl linker: Connects the Fmoc group to the pyrrolidine ring, providing steric bulk that may affect reaction kinetics in synthetic applications .

Properties

IUPAC Name |

benzyl (2S,4S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O5/c31-21-14-20(30(16-21)28(33)35-17-19-8-2-1-3-9-19)15-29-27(32)34-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,20-21,26,31H,14-18H2,(H,29,32)/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWOXWRPQLEHGZ-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selection of trans-4-Hydroxy-L-Proline

trans-4-Hydroxy-L-proline serves as the chiral starting material due to its (2S,4S) configuration, which aligns with the target compound’s stereochemistry. Commercial availability and established protection protocols make it ideal for large-scale synthesis.

Benzyl Ester Protection of the C1 Carboxyl Group

The C1 carboxyl group is protected as a benzyl ester to prevent unwanted side reactions during subsequent steps. This is achieved via benzyl bromide in the presence of a base such as diisopropylethylamine (DIPEA) in dichloromethane (DCM). Quantitative conversion is confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Introduction of the Aminomethyl Group at C2

Aldehyde Intermediate Formation

The C2 position is functionalized via oxidation of the proline secondary alcohol to an aldehyde using Jones reagent (CrO₃ in H₂SO₄). The aldehyde intermediate is highly reactive and must be used immediately in the next step.

Reductive Amination

The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol to introduce the aminomethyl group. This step proceeds with moderate stereochemical control, requiring careful monitoring to minimize epimerization.

Fmoc Protection of the Secondary Amine

Copper(II)-Mediated Selective Protection

To avoid over-reaction at the C4 hydroxyl group, a temporary Cu²⁺ complex is formed with the primary amine and carboxylic acid, leaving the secondary amine free for Fmoc protection. The reaction uses Fmoc-Cl (1.15 equiv) in tetrahydrofuran (THF) with sodium bicarbonate (4 equiv) at 0°C, followed by warming to room temperature.

Chelation and Purification

After Fmoc protection, the Cu²⁺ complex is dissociated using ethylenediaminetetraacetic acid (EDTA), and the product is purified via flash chromatography (hexane/ethyl acetate 2:1). Yield ranges from 65–75%, with purity >95% confirmed by high-performance liquid chromatography (HPLC).

Stereochemical Validation and Byproduct Mitigation

Diastereomer Separation

The (2S,4S) configuration is confirmed via X-ray crystallography and circular dichroism (CD) spectroscopy. Unwanted diastereomers (e.g., 2R,4S) are removed using recrystallization from ethanol/water mixtures, improving diastereomeric ratio (dr) to 95:5.

Scavenger-Assisted Purification

Propylamine (1.2 equiv) is added to scavenge unreacted Fmoc-Cl, followed by piperidine (1.5 equiv) and 1,8-diazabicycloundec-7-ene (DBU, 8 equiv) to quench residual active esters. Acidic workup (HCl) neutralizes excess base, and the product is isolated via rotary evaporation.

Large-Scale Synthesis and Process Optimization

Solvent and Temperature Effects

Optimal yields are achieved in THF:DMF (9:1) at 0.05 M concentration, with DMT-MM (1.13 equiv) as a coupling agent. Elevated temperatures (50°C) reduce reaction times but risk Fmoc deprotection; thus, room temperature is preferred for stability.

Economic and Environmental Considerations

Benzyl bromide is replaced with benzyl chloroformate in greener solvents (e.g., 2-methyltetrahydrofuran) to reduce environmental impact. Recovery of Cu²⁺ via ion-exchange resins improves sustainability.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Biological Applications

The biological applications of this compound are primarily related to its role as an intermediate in peptide synthesis and its potential pharmacological activities.

Peptide Synthesis

The compound serves as a valuable building block in the synthesis of peptides and peptidomimetics. Its Fmoc protection allows for sequential addition of amino acids in solid-phase peptide synthesis (SPPS), leading to the development of complex peptide structures with enhanced stability and bioactivity.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that certain pyrrolidine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The fluorenyl group enhances the lipophilicity of the compound, potentially improving cellular uptake and efficacy.

Antimicrobial Properties

Preliminary evaluations have suggested that compounds similar to (2S,4S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate may possess antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.

Case Study 1: Anticancer Activity Evaluation

A study published in Journal of Medicinal Chemistry explored a series of Fmoc-protected pyrrolidine derivatives for their anticancer activity against human cancer cell lines. The results indicated that specific modifications on the pyrrolidine ring significantly enhanced cytotoxicity compared to unmodified counterparts .

Case Study 2: Synthesis and Biological Evaluation

Another investigation focused on synthesizing analogs of this compound to assess their antimicrobial properties. The study demonstrated that modifications at the hydroxypyrrolidine position led to varying degrees of antibacterial activity against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of (2S,4S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing selective reactions at other functional sites. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects :

- Hydroxyl vs. Benzyl/CF3 : The hydroxyl group in the target compound improves aqueous solubility compared to lipophilic benzyl (logP ~3.5) or CF3 (logP ~2.8) groups .

- Stereochemistry : The (2S,4S) configuration in the target compound contrasts with (2S,4R) derivatives (e.g., ), which may exhibit divergent binding affinities in chiral environments .

- Protecting Groups : Fmoc (base-labile) in the target compound allows orthogonal deprotection with Boc (acid-labile) or tert-butoxy (acid-sensitive) groups in related structures .

Physicochemical Properties

- Solubility : The hydroxyl group in the target compound likely increases solubility in polar solvents (e.g., DMF or aqueous buffers) compared to tert-butoxy or benzyl-substituted analogs .

- Stability : Fmoc derivatives are sensitive to piperidine or UV light, whereas Boc-protected analogs (e.g., ) require trifluoroacetic acid for cleavage .

Biological Activity

The compound (2S,4S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate is a derivative of pyrrolidine with significant potential in medicinal chemistry. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a hydroxypyrrolidine moiety, suggests various biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H25N1O4

- Molecular Weight : 445.46 g/mol

- CAS Number : 1158891-05-4

- SMILES Notation : N4(C@@HC(=O)O)C(=O)OCC1c2c(cccc2)c3c1cccc3

The biological activity of this compound can be attributed to its interactions with various biological targets:

-

Receptor Modulation : The compound has been shown to interact with several receptors such as:

- Serotonin Receptors (5-HT) : Involved in mood regulation and cognitive functions.

- Adrenergic Receptors : Affect cardiovascular function and response to stress.

- GABA Receptors : Play a crucial role in inhibitory neurotransmission.

-

Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, influencing processes like:

- Aminopeptidase Activity : Potentially affecting peptide metabolism.

- Acetylcholinesterase : Implicated in neurodegenerative diseases.

- Cell Signaling Pathways : The compound may modulate pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and proliferation.

Biological Activity Overview

Case Study 1: Antitumor Efficacy

A study investigated the antitumor effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of approximately 12 µM. The mechanism was linked to the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Case Study 2: Neuroprotective Potential

Another research focused on the neuroprotective effects of this compound in a rat model of Alzheimer's disease. Treatment with the compound resulted in improved cognitive function as measured by the Morris water maze test. Additionally, it reduced amyloid-beta levels and oxidative stress markers in brain tissue, suggesting a potential therapeutic role in neurodegenerative disorders.

Q & A

Q. What is the functional role of the Fmoc group in this compound, and how does it influence synthetic applications?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for amines, enabling controlled deprotection under mild basic conditions (e.g., piperidine). This is critical in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions during stepwise elongation. The Fmoc group’s hydrophobicity also aids in purification via reverse-phase HPLC .

Q. How should researchers safely handle this compound given its toxicity profile?

Safety data indicate acute toxicity (oral, dermal, inhalation; Category 4) and skin/eye irritation (Category 2). Handling requires PPE (gloves, goggles), fume hoods, and spill containment protocols. Storage should be in cool, dry conditions, away from oxidizers. Emergency procedures include immediate rinsing for eye/skin contact and medical consultation for ingestion .

Q. What analytical techniques are essential for confirming the compound’s stereochemical purity?

Chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy are standard. For example, H-NMR can resolve diastereotopic protons, while C-NMR confirms carbonyl group integrity. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography may resolve absolute configuration in crystalline forms .

Advanced Research Questions

Q. How can stereochemical integrity at the 2S,4S positions be maintained during synthesis?

Asymmetric catalysis (e.g., chiral palladium complexes) or chiral auxiliaries (e.g., Evans’ oxazolidinones) can enforce stereocontrol. highlights the Mitsunobu reaction for hydroxyl group inversion, while low-temperature (-20°C) conditions minimize epimerization. Post-synthesis, chiral stationary phase HPLC is critical for isolating enantiopure fractions .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Yield discrepancies often arise from divergent reaction conditions (e.g., solvent polarity, catalyst loading). For example, notes that THF vs. DMF alters carbamate coupling efficiency. Systematic optimization via Design of Experiments (DoE) can identify critical parameters (temperature, stoichiometry) and reduce batch-to-batch variability .

Q. How does the 4-hydroxypyrrolidine moiety influence biological interactions, and what assays validate this?

The hydroxyl group enhances hydrogen-bonding with biological targets (e.g., enzymes). In , fibroblast activation protein (FAP) inhibition was tested via fluorescence polarization assays. Molecular docking studies (AutoDock Vina) can predict binding modes, while surface plasmon resonance (SPR) quantifies binding kinetics .

Q. What degradation pathways occur under varying pH conditions, and how are they characterized?

Acidic conditions (pH < 3) hydrolyze the benzyl ester, while basic conditions (pH > 10) cleave the Fmoc group. Stability studies using LC-MS at 25°C/40°C identify degradation products. Forced degradation under oxidative (HO) and photolytic (UV) stress further maps vulnerability .

Methodological Recommendations

- Synthesis Optimization : Use DoE to map solvent (DMF vs. THF), catalyst (HATU vs. EDCI), and temperature effects.

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for >95% purity.

- Toxicity Mitigation : Implement in silico toxicity prediction (e.g., ProTox-II) early in derivatization workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.